
1-(4-Bromophenyl)-3-O-tolyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophényl)-3-O-tolyl-1H-pyrazol-5-amine est un composé organique synthétique appartenant à la famille des pyrazoles. Les pyrazoles sont des composés hétérocycliques caractérisés par une structure cyclique à cinq chaînons contenant deux atomes d'azote.
Méthodes De Préparation
La synthèse de 1-(4-bromophényl)-3-O-tolyl-1H-pyrazol-5-amine implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle pyrazole : Le cycle pyrazole peut être synthétisé par une réaction de cyclisation impliquant l'hydrazine et une 1,3-dicétone. Par exemple, la réaction entre l'hydrate d'hydrazine et l'acétylacétone peut produire le noyau pyrazole.
Addition du groupe tolyle : Le groupe O-tolyle peut être introduit par une réaction d'alkylation de Friedel-Crafts utilisant du toluène et un catalyseur acide.
Les méthodes de production industrielle peuvent impliquer l'optimisation de ces réactions pour obtenir des rendements et une pureté plus élevés, en utilisant souvent des réacteurs à flux continu et des techniques de purification avancées.
Analyse Des Réactions Chimiques
1-(4-bromophényl)-3-O-tolyl-1H-pyrazol-5-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation d'oxydes correspondants.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium, pouvant produire des dérivés d'amines.
Substitution : L'atome de brome dans le groupe bromophényle peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.
Les réactifs et les conditions courantes pour ces réactions comprennent des solvants tels que l'éthanol ou le dichlorométhane, des catalyseurs tels que le palladium ou le cuivre, et des températures de réaction allant de la température ambiante aux conditions de reflux.
Applications de la recherche scientifique
1-(4-bromophényl)-3-O-tolyl-1H-pyrazol-5-amine a été explorée pour diverses applications de recherche scientifique :
Chimie : Le composé sert de bloc de construction pour la synthèse de molécules plus complexes, y compris des produits pharmaceutiques et des produits agrochimiques.
Biologie : Il a été étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses.
Médecine : La recherche s'est concentrée sur son potentiel en tant qu'agent thérapeutique pour le traitement de maladies telles que le cancer et les maladies neurodégénératives.
Industrie : Les propriétés chimiques uniques du composé le rendent utile dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 1-(4-bromophényl)-3-O-tolyl-1H-pyrazol-5-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber certaines enzymes ou certains récepteurs, conduisant à la modulation des voies biochimiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application spécifique et du contexte biologique.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-3-O-tolyl-1H-pyrazol-5-amine has been explored for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent for treating diseases like cancer and neurodegenerative disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-3-O-tolyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
1-(4-bromophényl)-3-O-tolyl-1H-pyrazol-5-amine peut être comparé à d'autres composés similaires, tels que :
1-(4-bromophényl)-3-phényl-1H-pyrazol-5-amine : Ce composé ne possède pas le groupe O-tolyle, ce qui peut entraîner des propriétés chimiques et biologiques différentes.
1-(4-chlorophényl)-3-O-tolyl-1H-pyrazol-5-amine : La substitution du brome par le chlore peut affecter la réactivité et l'activité biologique du composé.
1-(4-bromophényl)-3-méthyl-1H-pyrazol-5-amine : La présence d'un groupe méthyle au lieu du groupe O-tolyle peut entraîner des variations des propriétés du composé.
Propriétés
Numéro CAS |
618098-24-1 |
|---|---|
Formule moléculaire |
C16H14BrN3 |
Poids moléculaire |
328.21 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-5-(2-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C16H14BrN3/c1-11-4-2-3-5-14(11)15-10-16(18)20(19-15)13-8-6-12(17)7-9-13/h2-10H,18H2,1H3 |
Clé InChI |
YTZAGMJLKLFKDU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=NN(C(=C2)N)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


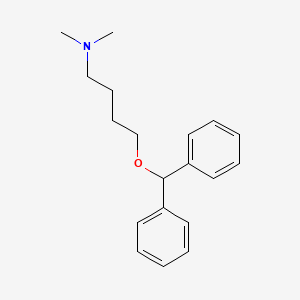
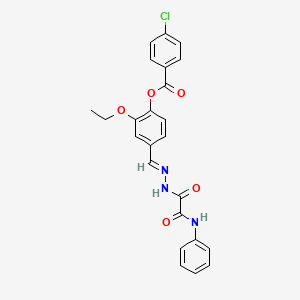
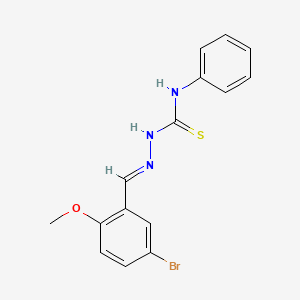

![Allyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12013646.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12013659.png)
![2-chloro-6-phenyl-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12013666.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013698.png)
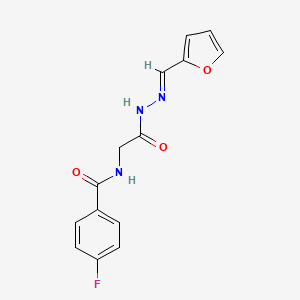
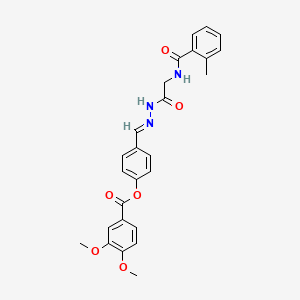
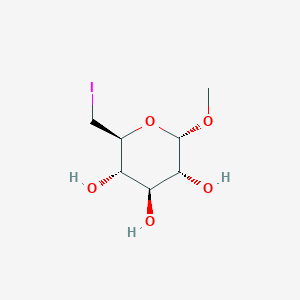
![3-[(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12013712.png)
![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B12013719.png)
